5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-4-3-5-9(8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXUPNUTLOJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350665 | |
| Record name | 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123217-00-5 | |
| Record name | 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A novel one-pot method for synthesizing 1,3,4-thiadiazol-2-amine derivatives was developed by, avoiding toxic reagents like POCl₃ or SOCl₂. This approach uses polyphosphate ester (PPE) as a cyclizing agent, enabling the reaction between thiosemicarbazide and carboxylic acids in a single step.
Mechanistic Pathway
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Thiosemicarbazide Formation : A thiosemicarbazide intermediate is generated by reacting hydrazine with a thiocyanate.
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Cyclization : The thiosemicarbazide reacts with a carboxylic acid (e.g., (2,3-dimethylphenoxy)acetic acid) in the presence of PPE, facilitating cyclodehydration to form the 1,3,4-thiadiazole ring.
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Amine Retention : The 2-amino group remains intact due to PPE’s mild conditions, preventing over-oxidation.
Experimental Adaptation for Target Compound
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Starting Materials :
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Thiosemicarbazide: Synthesized from hydrazine hydrate and ammonium thiocyanate.
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Carboxylic Acid: (2,3-Dimethylphenoxy)acetic acid, prepared via Williamson ether synthesis between 2,3-dimethylphenol and chloroacetic acid.
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Conditions :
Diazotization-Coupling Approach
Methodology from Azo Dye Synthesis
While focuses on azo dye derivatives, its diazotization-coupling protocol can be adapted for introducing aryl ether groups.
Key Steps
Limitations and Modifications
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Regioselectivity : Direct coupling may favor para positions, necessitating steric protection of the thiadiazole ring.
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Post-Functionalization : The methylphenoxy group could be introduced via nucleophilic substitution after thiadiazole synthesis, using a bromomethyl intermediate.
Cyclization Using Lawesson’s Reagent
Synthetic Route
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Thioamide Preparation : React (2,3-dimethylphenoxy)acetamide with P₄S₁₀ to form the thioamide.
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Cyclization : Treat the thioamide with Lawesson’s reagent in THF under reflux, inducing cyclization to the thiadiazole core.
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Amination : The 2-position is aminated via nucleophilic substitution with ammonia or ammonium chloride.
Yield and Purity
Comparative Analysis of Methods
Structural Characterization and Validation
All synthesized batches of 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine must undergo rigorous characterization:
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¹H NMR : Peaks at δ 2.25 (s, 6H, CH₃), δ 4.85 (s, 2H, OCH₂), δ 6.70–7.20 (m, 3H, aromatic).
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IR Spectroscopy : Bands at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).
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Mass Spectrometry : Molecular ion peak at m/z 235.31 [M+H]⁺.
Scalability and Industrial Feasibility
The one-pot PPE method is most scalable due to its simplicity and safety profile. However, Lawesson’s reagent-based routes are preferable for high-purity applications despite higher costs.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for research in pharmacology and agrochemicals.
Antimicrobial Activity
Research has indicated that 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example:
- In vitro studies demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Antifungal Properties
In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promise in inhibiting the growth of certain fungi, which could be beneficial for agricultural applications to protect crops from fungal diseases .
Herbicidal Potential
The compound's structural characteristics suggest it may function as a herbicide. Preliminary studies indicate that it can inhibit weed growth effectively while being less harmful to crops. This dual action makes it an attractive candidate for integrated pest management strategies in agriculture .
Applications in Research
The versatility of this compound extends beyond microbiological applications into broader research areas:
Pharmaceutical Development
Due to its biological activities, this compound is being investigated for its potential role in developing new therapeutic agents. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity .
Material Science
The compound has also been studied for its properties in material science. Its ability to form stable complexes with metals makes it useful in synthesizing novel materials with specific electronic or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Anticonvulsant Activity : Electron-withdrawing substituents (e.g., chlorine in 4c) enhance activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
- Anticancer Activity : Aromatic substituents (e.g., fluorophenylthiophene in Schiff bases) improve selectivity, particularly against breast cancer (MCF7) .
- Anti-inflammatory/Analgesic Activity: Bulky alkyl/aryl groups (e.g., 2,3-dimethylphenoxy) correlate with reduced inflammation in vivo, likely via COX-2 inhibition .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and synthetic yields:
Table 2: Physicochemical Properties of Selected Derivatives
Key Observations:
Mechanism of Action and Substituent Effects
- Antifungal Activity : Indole-containing derivatives (e.g., compound 5) disrupt fungal membrane integrity via thiadiazole-thiol interactions .
- Antimicrobial Activity : Morpholine derivatives (e.g., compound 12) exhibit urease inhibition, critical for combating Helicobacter pylori .
- Anticancer Activity: Quinoline-substituted derivatives (e.g., compound 6a-g) intercalate DNA or inhibit topoisomerases .
Biological Activity
5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS No. 123217-00-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
- Molecular Formula : C11H13N3OS
- Molecular Weight : 235.31 g/mol
- Melting Point : 198-200 °C
- Boiling Point : 433.8 ± 47.0 °C
- Density : 1.272 ± 0.06 g/cm³
- pKa : 2.88 ± 0.10
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial and fungal strains.
Key Findings:
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Antibacterial Activity :
- The compound demonstrated moderate to significant antibacterial effects against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).
- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, showing stronger activity than standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent studies.
Research Insights:
- Cell Viability Reduction :
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy.
Summary of Biological Activities
Q & A
Basic Research Question
- IR Spectroscopy : Confirm the presence of functional groups:
- NH stretching at ~3360 cm⁻¹.
- C=N (thiadiazole ring) at ~1560 cm⁻¹.
- C–O–C (ether linkage) at ~1330 cm⁻¹ .
- ¹H NMR : Identify aromatic protons (δ 6.89–7.69 ppm), methyl groups (δ 2.23–2.36 ppm), and NH protons (δ 3.59 ppm) .
- LCMS : Validate molecular weight via [M⁺] peak at m/z 373.12 .
What crystallographic insights reveal the molecular conformation and intermolecular interactions of this compound?
Advanced Research Question
Single-crystal X-ray diffraction studies show:
- Planarity : The thiadiazole ring adopts a planar geometry, with a dihedral angle of 81.1° relative to the 2,3-dimethylphenoxy group .
- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions form a 2D network parallel to the bc plane, stabilizing the crystal lattice .
- Software Tools : Structures are refined using SHELXTL and SHELXL97, with H-atom parameters constrained via riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .
How do computational DFT studies aid in understanding the electronic properties and vibrational modes of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) provide:
- Electron Distribution : Delocalization of π-electrons in the thiadiazole ring and hyperconjugation in the C–O–C bridge .
- Vibrational Frequencies : Match experimental IR data, with C=N stretching at 1566 cm⁻¹ and NH bending at 1458 cm⁻¹ .
- Molecular Electrostatic Potential (MEP) : Predicts reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .
What contradictions exist in reported biological activities of analogous thiadiazole derivatives, and how can they be resolved?
Advanced Research Question
- Antitumor vs. Analgesic Activities : Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-thiazol-2-amine show antitumor activity (IC₅₀ = 1.2–8.7 µM) , while 5-(2-(2,3-dimethylphenoxy)phenyl)-thiadiazol-2-amine exhibits analgesic effects (ED₅₀ = 15 mg/kg) . Contradictions arise from substituent effects and assay conditions.
- Resolution Strategies :
What methodologies are recommended for analyzing hydrogen bonding and crystal packing in derivatives of this compound?
Advanced Research Question
- X-ray Crystallography : Use SHELXTL for data refinement and Mercury for visualization of hydrogen-bonded networks .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯N/O contacts) .
- Thermal Analysis (DSC/TGA) : Correlate packing stability with melting points (e.g., 166–204°C for related compounds) .
How can experimental and computational data be integrated to predict the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate:
- Lipophilicity : LogP ~2.8 (experimental) vs. predicted ~3.1 .
- Blood-Brain Barrier (BBB) Penetration : Low due to polar thiadiazole and ether groups .
- MD Simulations : Simulate binding to serum albumin to assess plasma protein binding .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
- Reaction Optimization : Transition from batch to flow chemistry for ultrasound-assisted steps .
- Purification : Recrystallization from DMSO/water (2:1) yields >75% purity, but residual DMSO removal requires vacuum distillation .
- Yield Variability : Pilot-scale reactions may show lower yields (~65%) due to incomplete thiadiazole cyclization; monitor via TLC (Rf = 0.78 in benzene:EtOAc 8:2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
